molecular formula C16H28N2O6 B1393184 1-[(tert-Butoxy)carbonyl]-2-{[(tert-butoxy)-carbonyl]amino}piperidine-4-carboxylic acid CAS No. 1246738-27-1

1-[(tert-Butoxy)carbonyl]-2-{[(tert-butoxy)-carbonyl]amino}piperidine-4-carboxylic acid

Cat. No.: B1393184
CAS No.: 1246738-27-1
M. Wt: 344.4 g/mol
InChI Key: ZHOWDGHEJAOBGL-UHFFFAOYSA-N
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Description

1-[(tert-Butoxy)carbonyl]-2-{[(tert-butoxy)-carbonyl]amino}piperidine-4-carboxylic acid is a complex organic compound featuring multiple tert-butoxycarbonyl (Boc) protecting groups. This compound is significant in organic synthesis, particularly in the preparation of peptides and other biologically active molecules. The Boc groups serve as protective groups for amines, preventing unwanted reactions during synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-Butoxy)carbonyl]-2-{[(tert-butoxy)-carbonyl]amino}piperidine-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine-4-carboxylic acid.

    Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃).

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at low temperatures (0-5°C) to prevent side reactions.

Industrial Production Methods

On an industrial scale, the synthesis is optimized for higher yields and purity. This involves:

    Large-Scale Reactors: Using large-scale reactors with precise temperature control.

    Automated Systems: Employing automated systems for the addition of reagents and monitoring of reaction conditions.

    Purification: Utilizing advanced purification techniques such as crystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(tert-Butoxy)carbonyl]-2-{[(tert-butoxy)-carbonyl]amino}piperidine-4-carboxylic acid undergoes several types of chemical reactions:

    Deprotection: The Boc groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc-protected amine can be substituted with other nucleophiles.

    Coupling Reactions: It can participate in peptide coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Coupling: DCC or DIC in anhydrous conditions.

Major Products

    Deprotected Amines: Removal of Boc groups yields free amines.

    Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.

    Peptides: When used in peptide synthesis, the final product is a peptide chain with specific amino acid sequences.

Scientific Research Applications

1-[(tert-Butoxy)carbonyl]-2-{[(tert-butoxy)-carbonyl]amino}piperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the synthesis of peptides and proteins for biological studies.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: Applied in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-[(tert-Butoxy)carbonyl]-2-{[(tert-butoxy)-carbonyl]amino}piperidine-4-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc groups protect the amine functionalities during various chemical reactions, preventing unwanted side reactions. Upon completion of the synthesis, the Boc groups can be removed to reveal the free amine groups, which can then participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    1-[(tert-Butoxy)carbonyl]piperidine-4-carboxylic acid: Lacks the additional Boc-protected amine.

    N-Boc-piperidine: A simpler compound with only one Boc group.

    N-Boc-4-piperidone: Contains a ketone group instead of a carboxylic acid.

Uniqueness

1-[(tert-Butoxy)carbonyl]-2-{[(tert-butoxy)-carbonyl]amino}piperidine-4-carboxylic acid is unique due to its dual Boc protection, which allows for selective deprotection and functionalization. This makes it particularly useful in the synthesis of complex molecules where selective protection and deprotection are crucial.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O6/c1-15(2,3)23-13(21)17-11-9-10(12(19)20)7-8-18(11)14(22)24-16(4,5)6/h10-11H,7-9H2,1-6H3,(H,17,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOWDGHEJAOBGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CCN1C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(tert-Butoxy)carbonyl]-2-{[(tert-butoxy)-carbonyl]amino}piperidine-4-carboxylic acid
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1-[(tert-Butoxy)carbonyl]-2-{[(tert-butoxy)-carbonyl]amino}piperidine-4-carboxylic acid
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1-[(tert-Butoxy)carbonyl]-2-{[(tert-butoxy)-carbonyl]amino}piperidine-4-carboxylic acid
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1-[(tert-Butoxy)carbonyl]-2-{[(tert-butoxy)-carbonyl]amino}piperidine-4-carboxylic acid
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1-[(tert-Butoxy)carbonyl]-2-{[(tert-butoxy)-carbonyl]amino}piperidine-4-carboxylic acid
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1-[(tert-Butoxy)carbonyl]-2-{[(tert-butoxy)-carbonyl]amino}piperidine-4-carboxylic acid

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